2-(5-methylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
2-(5-methylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a complex organic compound that features a unique imidazo[1,2-a]pyrazine core
Preparation Methods
The synthesis of 2-(5-methylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multistep reactionsCommon reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2-(5-methylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(5-methylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(5-methylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
2-(5-methylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine can be compared with similar compounds such as:
2-(5-methylfuran-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-amine: This compound shares the 5-methylfuran-2-yl group but differs in its core structure and functional groups.
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine: Another compound with a 5-methylfuran-2-yl group, but with a triazine core instead of an imidazo[1,2-a]pyrazine core.
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C20H20N4O/c1-13(2)15-5-7-16(8-6-15)22-20-19(17-9-4-14(3)25-17)23-18-12-21-10-11-24(18)20/h4-13,22H,1-3H3 |
InChI Key |
BURCXMFQEVDEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=C(N3C=CN=CC3=N2)NC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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